molecular formula C8H9ClN2 B2659068 2-Chloro-5,6,7,8-tetrahydroquinazoline CAS No. 81532-76-5

2-Chloro-5,6,7,8-tetrahydroquinazoline

Cat. No. B2659068
CAS RN: 81532-76-5
M. Wt: 168.62
InChI Key: OWQMLYNISASSPM-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinazoline is a chemical compound with the CAS Number: 81532-76-5 . Its molecular weight is 168.63 .


Molecular Structure Analysis

The InChI code for 2-Chloro-5,6,7,8-tetrahydroquinazoline is 1S/C8H9ClN2/c9-8-10-5-6-3-1-2-4-7 (6)11-8/h5H,1-4H2 .


Physical And Chemical Properties Analysis

2-Chloro-5,6,7,8-tetrahydroquinazoline is a solid at room temperature .

Scientific Research Applications

Anticancer Properties

2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives have shown promise as potential anticancer agents. Researchers have investigated their cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) . These compounds may interfere with cancer cell growth and survival pathways.

Antibacterial Activity

Quinazoline derivatives, including 2-Chloro-5,6,7,8-tetrahydroquinazoline, exhibit antibacterial properties. These molecules could serve as novel antibiotics to combat drug-resistant bacterial strains . Their mechanism of action involves inhibiting bacterial growth or disrupting essential cellular processes.

Anti-Inflammatory Effects

The quinazoline scaffold has been associated with anti-inflammatory activity. 2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives may modulate inflammatory pathways, making them potential candidates for managing inflammatory conditions .

Anticonvulsant Potential

Some quinazoline compounds, including 2-Chloro-5,6,7,8-tetrahydroquinazoline, exhibit anticonvulsant effects. These molecules could be explored further for their ability to prevent or reduce seizures .

Antifungal Properties

Quinazoline derivatives have also demonstrated antifungal activity. While specific studies on 2-Chloro-5,6,7,8-tetrahydroquinazoline are limited, its structural similarity to other antifungal agents suggests potential efficacy .

Antioxidant Activity

Quinazoline compounds often possess antioxidant properties. Although direct evidence for 2-Chloro-5,6,7,8-tetrahydroquinazoline is scarce, its chemical structure suggests it may scavenge free radicals and protect against oxidative stress .

Safety and Hazards

The safety information available indicates that 2-Chloro-5,6,7,8-tetrahydroquinazoline has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQMLYNISASSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=NC=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81532-76-5
Record name 2-chloro-5,6,7,8-tetrahydroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1 g of 2-hydroxy-5,6,7,8-tetrahydroquinazoline and 0.1 g of diethylaniline in 10 mL of phosphorus oxychloride is refluxed for 2 h, and subsequently cooled and concentrated. The residue is taken up in chloroform and washed with excess 3 N NaOH solution. The organic layer is dried and concentrated to provide 2-chloro-5,6,7,8-tetrahydroquinazoline (1.1 g) as an orange solid.
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Synthesis routes and methods III

Procedure details

2, 4-Dichloro-5,6,7,8-tetrahydroquinazoline (4 g) is dissolved in 50 mL of methylene chloride and the resulting solution covered with 9% NH4OH in saturated brine. Zinc (4 g) is added and the resulting mixture gently refluxed overnight. After filtration through celite, the organic layer is washed with water, dried and concentrated.
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4 g
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